Z-LYS-ONP HCL

Vue d'ensemble

Description

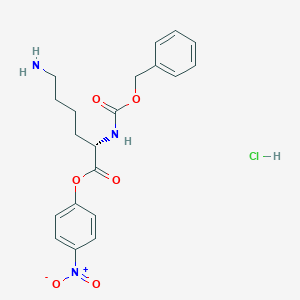

4-Nitrophenyl N2-((phenylmethoxy)carbonyl)lysinate monohydrochloride, also known as 4-Nitrophenyl N2-((phenylmethoxy)carbonyl)lysinate monohydrochloride, is a useful research compound. Its molecular formula is C20H24ClN3O6 and its molecular weight is 437.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Nitrophenyl N2-((phenylmethoxy)carbonyl)lysinate monohydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitrophenyl N2-((phenylmethoxy)carbonyl)lysinate monohydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Reactivity

The synthesis of 4-Nitrophenyl N2-((phenylmethoxy)carbonyl)lysinate monohydrochloride typically involves several steps, including the formation of the lysine derivative and the introduction of the nitrophenyl group. The compound's reactivity is influenced by its functional groups, particularly the electrophilic nitro group, which can participate in nucleophilic attacks and hydrolysis under various conditions. This reactivity is crucial for its potential applications in drug development and peptide synthesis.

Biological Activities

Preliminary studies suggest that 4-Nitrophenyl N2-((phenylmethoxy)carbonyl)lysinate monohydrochloride may exhibit various biological activities, including:

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes, which could be relevant in metabolic pathway modulation.

- Receptor Interaction : The compound may interact with biological receptors, influencing physiological processes.

Applications in Medicinal Chemistry

4-Nitrophenyl N2-((phenylmethoxy)carbonyl)lysinate monohydrochloride serves as a valuable building block in medicinal chemistry. Its ability to undergo coupling reactions with other amino acids or peptides makes it significant for:

- Peptide Synthesis : It can be utilized to create peptide-based drugs or modify existing peptide structures for enhanced therapeutic effects.

- Drug Development : The compound's unique structure allows for the exploration of new drug candidates targeting specific biological pathways.

Analytical Techniques

The characterization and analysis of 4-Nitrophenyl N2-((phenylmethoxy)carbonyl)lysinate monohydrochloride can be performed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method has been developed for its analysis, which involves:

- Mobile Phase Composition : Acetonitrile, water, and phosphoric acid (or formic acid for mass-spectrometry compatibility).

- Column Type : Newcrom R1 HPLC column, suitable for preparative separation and pharmacokinetic studies.

Mécanisme D'action

Target of Action

Z-LYS-ONP HCL, also known as Z-L-Lys-ONp hydrochloride, 4-Nitrophenyl N2-((phenylmethoxy)carbonyl)lysinate monohydrochloride, Z-Lys-ONp (hydrochloride), or Z-Lys-ONp hydrochloride, primarily targets serine proteases and thiol proteases . These proteases play a crucial role in various biological processes, including digestion, immune response, and cell signaling .

Mode of Action

This compound acts as a chromogenic substrate for these proteases . When the compound interacts with its targets, it undergoes a color change that can be measured spectrophotometrically . This color change is indicative of the protease activity and can be used to quantify the amount of active protease present .

Biochemical Pathways

The compound’s interaction with its targets affects the proteolytic pathways in which these proteases are involved . For instance, it can influence the degradation and presentation of antigens by inhibiting lysosomal cysteine proteinases .

Pharmacokinetics

Factors such as solubility, stability, and molecular weight (437.87 g/mol ) can influence how the compound is absorbed and distributed within the body, how it is metabolized, and how it is ultimately excreted.

Result of Action

The primary result of this compound’s action is the inhibition of protease activity . By acting as a chromogenic substrate, it allows for the quantification of active protease, providing valuable information about the proteolytic activity within a given system . This can be particularly useful in research settings, where understanding protease activity can shed light on various biological processes and disease states .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at -20°C . Additionally, the compound’s efficacy can be influenced by the pH of the environment, as certain proteases have optimal activity at specific pH levels . Understanding these environmental influences is crucial for effectively utilizing and interpreting results from this compound.

Analyse Biochimique

Biochemical Properties

Z-LYS-ONP HCL is a chromogenic substrate used for the differentiation and characterization of proteases and endopeptidases . It interacts with enzymes such as trypsin, cathepsin B, cathepsin L, and bromelain . The nature of these interactions involves the hydrolysis of the compound, which can be monitored using mass spectroscopy studies .

Molecular Mechanism

The molecular mechanism of this compound involves its hydrolysis by specific enzymes. For instance, when used as a substrate for trypsin, the hydrolysis reaction can be monitored using mass spectroscopy .

Activité Biologique

4-Nitrophenyl N2-((phenylmethoxy)carbonyl)lysinate monohydrochloride (CAS Number: 2179-15-9) is a chemical compound with significant potential in medicinal chemistry due to its unique structural features. With a molecular formula of CHClNO and a molecular weight of approximately 437.88 g/mol, this compound consists of a nitrophenyl group and a lysine derivative, which may influence its biological activity and applications.

Chemical Structure and Properties

The compound presents as a white to off-white powder, soluble in various organic solvents. Its structure includes a phenylmethoxy carbonyl moiety attached to lysine, contributing to its reactivity and biological interactions. The presence of the nitro group enhances its electrophilic properties, making it susceptible to nucleophilic attacks, which is crucial for its potential biological function .

Biological Activities

Research indicates that compounds similar to 4-nitrophenyl N2-((phenylmethoxy)carbonyl)lysinate monohydrochloride can exhibit various biological activities. Notably, it may act as an enzyme inhibitor or modulator, interacting with specific biological targets relevant to metabolic pathways. Key areas of investigation include:

- Enzyme Inhibition : The compound's ability to inhibit enzymes could be significant in developing therapeutic agents for diseases where enzyme activity is dysregulated.

- Antitumor Activity : Preliminary studies suggest that compounds with similar structures can display antiproliferative effects against cancer cell lines .

- Neuroprotective Properties : Its potential role as an inhibitor of cholinesterases could provide therapeutic avenues for neurodegenerative diseases like Alzheimer’s .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in 4-nitrophenyl N2-((phenylmethoxy)carbonyl)lysinate monohydrochloride may lead to distinct biological activities compared to simpler analogs. A comparative analysis with structurally related compounds is presented in the table below:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Nitrophenol | Simple nitrophenol structure | Intermediate in chemical synthesis |

| Phenylmethoxycarbonyl-Lysine | Similar lysine derivative | Used primarily in peptide synthesis |

| N-Acetyl-Lysine | Acetylated form of lysine | Important in protein modification studies |

| Z-Lysine | Protected form of lysine | Widely used in peptide synthesis due to stability |

The distinct properties of 4-nitrophenyl N2-((phenylmethoxy)carbonyl)lysinate monohydrochloride stem from the combination of the nitro group and phenylmethoxy carbonyl moiety, which may impart unique biological activities not observed in simpler analogs .

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research provides insight into its potential applications:

- Enzyme Inhibition Studies : Research has shown that amino acid analogs can serve as selective inhibitors for butyrylcholinesterase (BChE), which is implicated in neurodegenerative diseases. The structural resemblance between these analogs and 4-nitrophenyl N2-((phenylmethoxy)carbonyl)lysinate monohydrochloride suggests potential for similar inhibitory action .

- Antiproliferative Activity : Investigations into compounds targeting B-Raf(V600E) mutations indicate that modifications in amino acid structures can lead to enhanced therapeutic efficacy against specific cancer types. This highlights the importance of structural variations in developing effective inhibitors .

- Pharmacokinetic Studies : Analytical methods such as HPLC have been developed for the separation and characterization of this compound, facilitating further pharmacokinetic evaluations essential for understanding its bioavailability and therapeutic window .

Propriétés

IUPAC Name |

(4-nitrophenyl) (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O6.ClH/c21-13-5-4-8-18(22-20(25)28-14-15-6-2-1-3-7-15)19(24)29-17-11-9-16(10-12-17)23(26)27;/h1-3,6-7,9-12,18H,4-5,8,13-14,21H2,(H,22,25);1H/t18-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFZLPXVXTZKFDV-FERBBOLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4272-71-3 (Parent) | |

| Record name | 4-Nitrophenyl N2-((phenylmethoxy)carbonyl)lysinate monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002179159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00176198 | |

| Record name | 4-Nitrophenyl N2-((phenylmethoxy)carbonyl)lysinate monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2179-15-9 | |

| Record name | L-Lysine, N2-[(phenylmethoxy)carbonyl]-, 4-nitrophenyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2179-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl N2-((phenylmethoxy)carbonyl)lysinate monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002179159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl N2-((phenylmethoxy)carbonyl)lysinate monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenyl N2-[(phenylmethoxy)carbonyl]lysinate monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How is Z-L-Lys-ONp hydrochloride used to measure bromelain activity?

A1: Z-L-Lys-ONp hydrochloride serves as a chromogenic substrate for bromelain activity assays. Bromelain, a protease enzyme, cleaves the peptide bond within Z-L-Lys-ONp hydrochloride, releasing the yellow-colored compound p-nitrophenol (pNP) []. The amount of pNP released is directly proportional to the bromelain activity and can be quantified spectrophotometrically at 410 nm. This method allows for a sensitive and quantitative assessment of bromelain activity in various samples.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.